3-溴-2-丁氧基-5-甲基苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

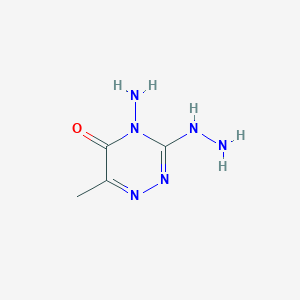

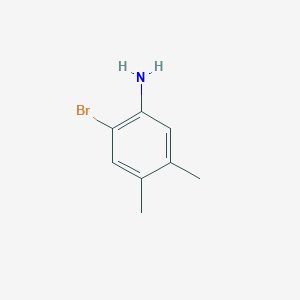

3-Bromo-2-butoxy-5-methylphenylboronic acid is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. The presence of a bromine and butoxy substituent, as well as a methyl group, indicates that this compound could be of interest in various chemical reactions, particularly in the formation of carbon-boron bonds which are pivotal in cross-coupling reactions.

Synthesis Analysis

The synthesis of arylboronic acids often involves the use of aryl halides as starting materials. A method for preparing arylboronic acids, including those with pyridyl groups, has been demonstrated through lithium-halogen exchange followed by an "in situ quench" . Although this method was not directly applied to 3-bromo-2-butoxy-5-methylphenylboronic acid, it suggests a potential pathway for its synthesis using a similar approach starting from a corresponding aryl bromide.

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a trivalent boron atom bonded to one alkyl substituent and two hydroxyl groups. The structure of 3-bromophenylboronic acid has been studied using various spectroscopic methods, providing insights into the vibrational modes and electronic structure of such compounds . These findings can be extrapolated to understand the molecular structure of 3-bromo-2-butoxy-5-methylphenylboronic acid, considering the impact of additional substituents on the phenyl ring.

Chemical Reactions Analysis

Arylboronic acids are known to participate in various chemical reactions, including cross-coupling reactions such as the Suzuki-Miyaura coupling, which is facilitated by transition metal catalysts . The presence of a bromine atom in the compound suggests potential for further functionalization through halogen-lithium exchange reactions, as demonstrated in the synthesis of ortho-functionalized arylboronic acids10. Additionally, the compound could be involved in carbonylative cyclization reactions to form indenones or cycloaddition reactions to construct complex scaffolds like dihydronaphthalenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of arylboronic acids are influenced by their substituents. For instance, the electronic and steric nature of substituents can affect the regioselectivity of reactions involving arylboronic acids . The experimental and computational studies on 3-bromophenylboronic acid provide a comprehensive analysis of its vibrational spectra, NMR chemical shifts, and electronic properties, which can be used to infer the properties of 3-bromo-2-butoxy-5-methylphenylboronic acid . The compound's reactivity towards carboxylic acids in high-performance liquid chromatography has also been explored, indicating its potential as a derivatization reagent .

科学研究应用

合成和药理应用

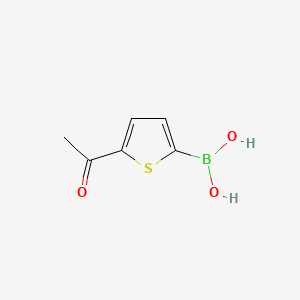

使用芳基硼酸合成各种衍生物(包括 3-溴-2-丁氧基-5-甲基苯硼酸)是一项关键的研究领域。Ikram 等人(2015 年)的一项研究利用 Suzuki 交叉偶联反应合成了具有潜在药理应用(包括抗血栓活性)的噻吩衍生物 (Ikram 等人,2015 年)。

邻位官能化的芳基硼酸

Dąbrowski 等人(2007 年)探索了邻位官能化芳基硼酸的合成,展示了芳基硼酸在有机合成中的多功能性。这项研究为开发更复杂的硼酸衍生物提供了一条途径 (Dąbrowski 等人,2007 年)。

偶联反应和尿嘧啶的合成

Wellmar 等人(1995 年)对芳基硼酸与芳基溴化物或碘化物之间的偶联反应进行了研究,用于区域选择性制备取代的尿嘧啶。这项研究强调了芳基硼酸在合成生物相关化合物中的重要性 (Wellmar 等人,1995 年)。

卤代硼化研究

Szumigala 等人(2004 年)探索了芳基硼酸(包括 3-溴-2-丁氧基-5-甲基苯硼酸)的卤代硼化,展示了它们在各种芳基溴化物和氯化物的简便合成中的应用 (Szumigala 等人,2004 年)。

溴酚的抗氧化活性

Li 等人(2011 年)从红藻 Rhodomela confervoides 中分离出溴酚,包括与 3-溴-2-丁氧基-5-甲基苯硼酸相关的衍生物。这些化合物表现出有效的抗氧化活性,表明在食品保鲜和健康方面的潜在应用 (Li 等人,2011 年)。

安全和危害

While specific safety and hazard information for 3-Bromo-2-butoxy-5-methylphenylboronic acid is not available in the search results, general precautions for handling boronic acids include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name |

(3-bromo-2-butoxy-5-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BBrO3/c1-3-4-5-16-11-9(12(14)15)6-8(2)7-10(11)13/h6-7,14-15H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZXOJQXDSSZCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCCCC)Br)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BBrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402095 |

Source

|

| Record name | 3-Bromo-2-butoxy-5-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-butoxy-5-methylphenylboronic acid | |

CAS RN |

870718-03-9 |

Source

|

| Record name | 3-Bromo-2-butoxy-5-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[(cyanoacetyl)amino]benzoate](/img/structure/B1275765.png)

![7-Bromopyrido[2,3-b]pyrazine](/img/structure/B1275775.png)

![Tris[(trifluoromethyl)sulfonyl]methane](/img/structure/B1275778.png)